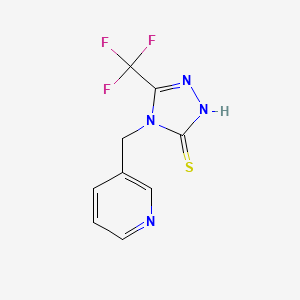

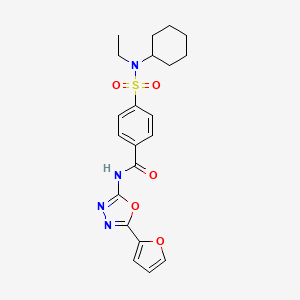

![molecular formula C18H16F2N2O B2738697 (2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile CAS No. 477888-38-3](/img/structure/B2738697.png)

(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

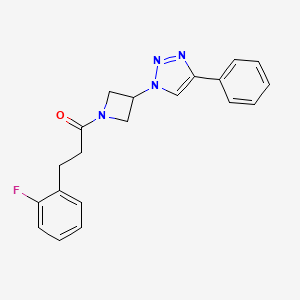

(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile, or simply, 4-F-PPN, is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research. 4-F-PPN is a fluorinated derivative of propionitrile and contains both fluorine and nitrogen atoms. It is a colorless liquid at room temperature with a boiling point of 130°C and a melting point of -37°C. In

Aplicaciones Científicas De Investigación

Photophysical Properties and Solvent Polarity Effects

Research into the photophysical properties of chalcone derivatives, which share structural similarities with "(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile", highlights the impact of solvent polarity on their absorption and fluorescence characteristics. The study indicates significant solvatochromic effects, with molecules exhibiting bathochromic shifts in more polar solvents due to intramolecular charge transfer interactions. This suggests the potential of such compounds in applications requiring sensitive fluorescence responses to environmental changes (Kumari et al., 2017).

Intermolecular Interactions in Derivatives

Another study synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their crystal structures and thermal properties. The intermolecular interactions observed in these derivatives, including lp⋯π and C–H⋯π interactions, provide insights into their stability and potential for designing materials with specific molecular orientations and properties (Shukla et al., 2014).

Photoisomerization Mechanisms

The E/Z photoisomerization of certain nitriles, similar in structure to the compound , has been explored through spectroscopic methods. Understanding the mechanisms underlying photoisomerization can inform the development of photo-responsive materials, with potential applications in optical storage and molecular switches (Chiacchio et al., 1988).

Fluorescence in Intracellular Zn2+ Probing

Research on the fluorescence properties of certain compounds for Zn2+ detection within cellular environments illustrates the utility of structurally similar compounds as fluorescent probes. These studies underscore the importance of specific molecular designs for achieving high selectivity and sensitivity in biological imaging and metal ion detection (Hendrickson et al., 2003).

Antimicrobial Activity of Schiff Bases

The synthesis of novel Schiff bases from related compounds and their evaluation for antimicrobial activity highlights a potential application in combating microbial infections. The structure-activity relationship established through such studies can guide the development of new antimicrobial agents (Puthran et al., 2019).

Propiedades

IUPAC Name |

(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O/c19-10-1-11-23-18-8-2-14(3-9-18)15(12-21)13-22-17-6-4-16(20)5-7-17/h2-9,13,22H,1,10-11H2/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCANBPRQCRHQNM-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)F)C#N)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/NC2=CC=C(C=C2)F)/C#N)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

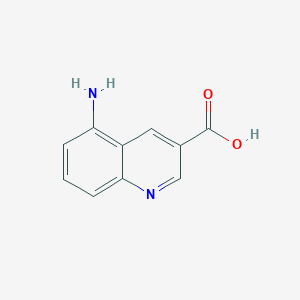

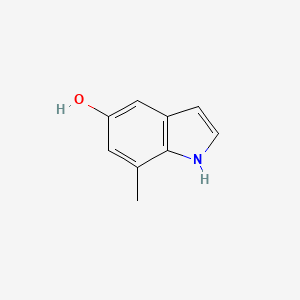

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2738614.png)

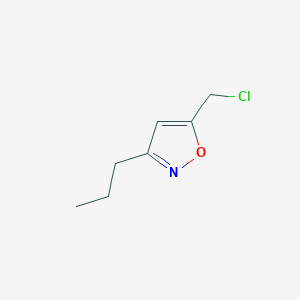

![N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2738621.png)

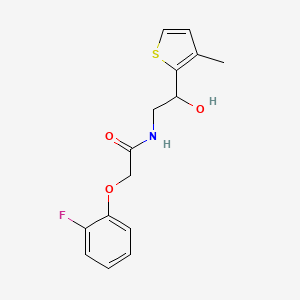

![1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2738622.png)

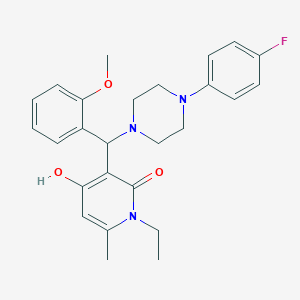

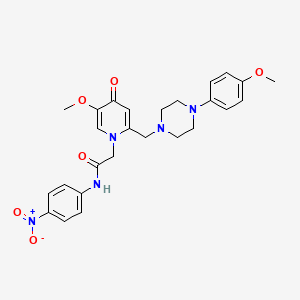

![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)